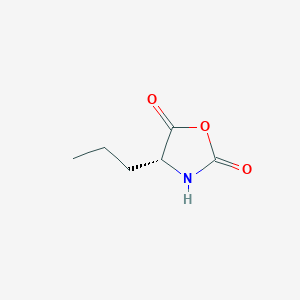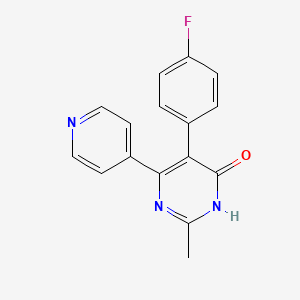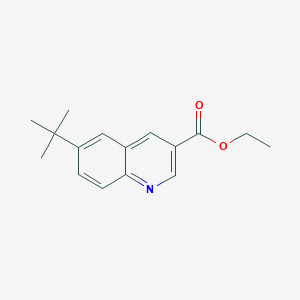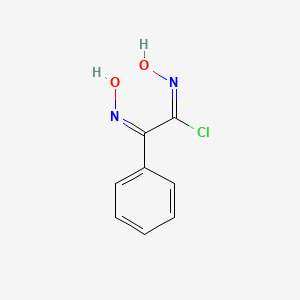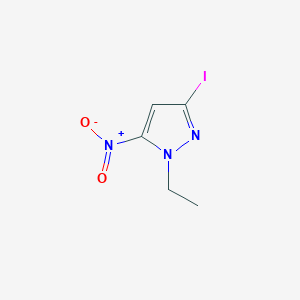
1-Ethyl-3-iodo-5-nitro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-iodo-5-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-iodo-5-nitro-1H-pyrazole can be synthesized through a multi-step process involving the introduction of the ethyl, iodo, and nitro groups onto the pyrazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable hydrazine derivative and an α,β-unsaturated carbonyl compound, the pyrazole ring can be formed, followed by nitration and iodination steps .
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch processes. The key steps include the preparation of intermediates, followed by cyclization, nitration, and iodination. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl-3-iodo-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ethyl group can be modified through alkylation or acylation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted pyrazoles: Resulting from nucleophilic substitution of the iodo group.
Applications De Recherche Scientifique
1-Ethyl-3-iodo-5-nitro-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-iodo-5-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The iodo group can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The ethyl group contributes to the compound’s lipophilicity, affecting its cellular uptake and distribution .
Comparaison Avec Des Composés Similaires
1-Ethyl-3-bromo-5-nitro-1H-pyrazole: Similar structure but with a bromo group instead of an iodo group.
1-Ethyl-3-chloro-5-nitro-1H-pyrazole: Contains a chloro group instead of an iodo group.
1-Ethyl-3-fluoro-5-nitro-1H-pyrazole: Features a fluoro group in place of the iodo group.
Uniqueness: 1-Ethyl-3-iodo-5-nitro-1H-pyrazole is unique due to the presence of the iodo group, which imparts distinct reactivity and potential biological activities compared to its bromo, chloro, and fluoro analogs. The iodo group can engage in specific interactions, such as halogen bonding, which can influence the compound’s properties and applications .
Propriétés
Formule moléculaire |
C5H6IN3O2 |
|---|---|
Poids moléculaire |
267.02 g/mol |
Nom IUPAC |
1-ethyl-3-iodo-5-nitropyrazole |
InChI |
InChI=1S/C5H6IN3O2/c1-2-8-5(9(10)11)3-4(6)7-8/h3H,2H2,1H3 |
Clé InChI |
HMOPGQVYYPLAQC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)I)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-[(2Z)-2-[(furan-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]ethyl acetate](/img/structure/B11714474.png)
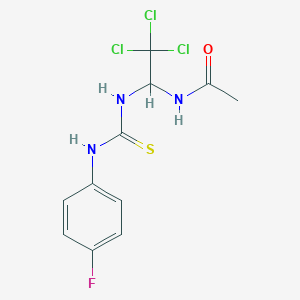
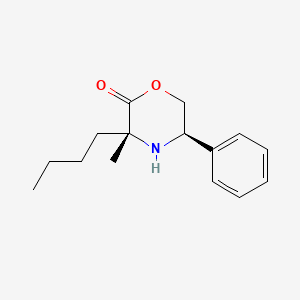
![6,7-Diaminobenzo[de]isochromene-1,3-dione](/img/structure/B11714504.png)

![1-[(1-ethyl-1H-pyrazol-5-yl)methyl]piperazine](/img/structure/B11714515.png)
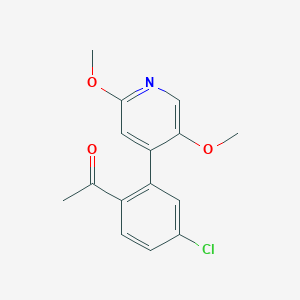
![(1S,5S)-8-methyl-8-azabicyclo[3.2.1]oct-6-en-3-yl 3-hydroxy-2-phenylpropanoate](/img/structure/B11714528.png)
![(2E)-5-methyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11714529.png)
